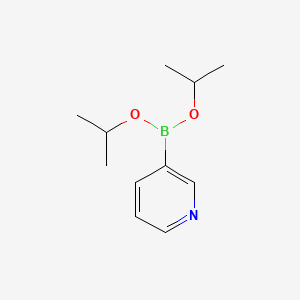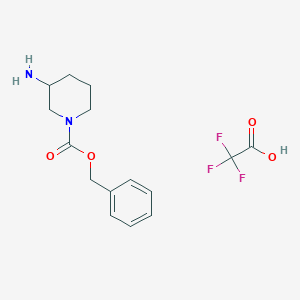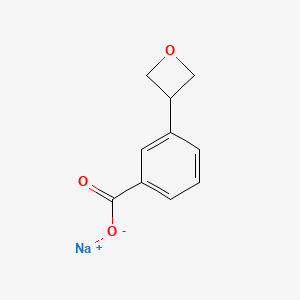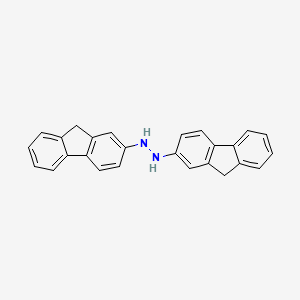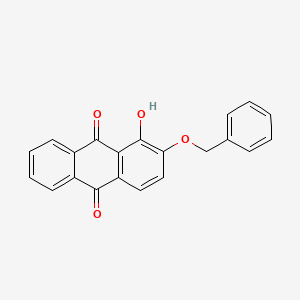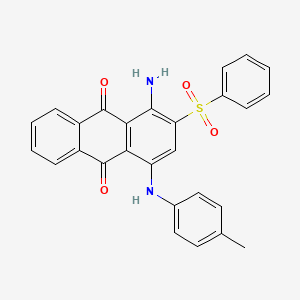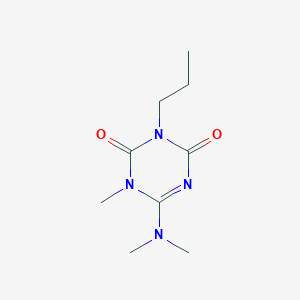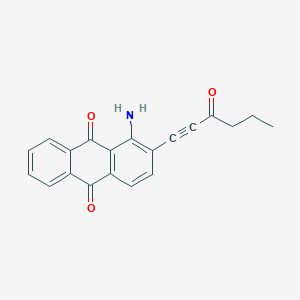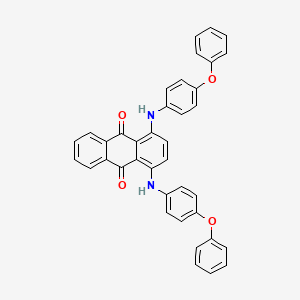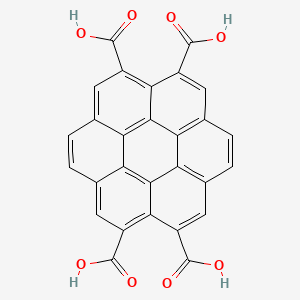![molecular formula C10H10N2S B13142773 3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
3-Methylbenzo[b]thiophene-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbenzo[b]thiophene-2-carboximidamide is an organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a carboximidamide group at the 2-position and a methyl group at the 3-position of the benzothiophene ring makes this compound unique.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[b]thiophene-2-carboximidamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a benzene derivative.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboximidamide Group: The carboximidamide group can be introduced through a reaction involving the corresponding carboxylic acid derivative and an amine source such as ammonium chloride under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Oxidation: 3-Methylbenzo[b]thiophene-2-carboximidamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboximidamide group. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
3-Methylbenzo[b]thiophene-2-carboximidamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Methylbenzo[b]thiophene-2-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological macromolecules, influencing their function. The benzothiophene ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Benzo[b]thiophene-2-carboximidamide: Lacks the methyl group at the 3-position.
3-Methylbenzo[b]thiophene-2-carboxamide: Has a carboxamide group instead of a carboximidamide group.
3-Methylbenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.
Uniqueness
3-Methylbenzo[b]thiophene-2-carboximidamide is unique due to the presence of both a methyl group at the 3-position and a carboximidamide group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
属性
分子式 |
C10H10N2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC 名称 |
3-methyl-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C10H10N2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H3,11,12) |
InChI 键 |
LZPXIRFUIRIAKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=CC=CC=C12)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)
